molecular formula C5H10N2O3S B13590899 [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea

[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea

Cat. No.: B13590899
M. Wt: 178.21 g/mol
InChI Key: RMDBCLRCGCVQBW-UHFFFAOYSA-N
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Description

[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea is a chemical compound with the molecular formula C5H10N2O3S It is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea typically involves the reaction of a thietan derivative with a urea derivative under controlled conditions. One common method involves the use of [(1,1-dioxo-1lambda6-thietan-3-yl)methyl]amine as a starting material, which is then reacted with an isocyanate to form the desired urea compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea involves its interaction with specific molecular targets. The thietan ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea is unique due to its four-membered thietan ring, which imparts distinct chemical and biological properties. This structural feature can lead to different reactivity and interactions compared to similar compounds with five-membered rings or without the urea moiety.

Properties

Molecular Formula

C5H10N2O3S

Molecular Weight

178.21 g/mol

IUPAC Name

(1,1-dioxothietan-3-yl)methylurea

InChI

InChI=1S/C5H10N2O3S/c6-5(8)7-1-4-2-11(9,10)3-4/h4H,1-3H2,(H3,6,7,8)

InChI Key

RMDBCLRCGCVQBW-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)CNC(=O)N

Origin of Product

United States

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